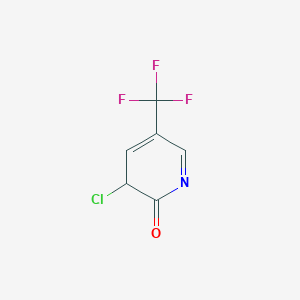
3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by the presence of a chlorine atom, a hydroxyl group, and a trifluoromethyl group on the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Direct Halogenation: One common method involves the direct halogenation of pyridine derivatives. The pyridine ring is first functionalized with a hydroxyl group, followed by chlorination and trifluoromethylation.
Transition Metal Catalysis: Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to introduce the trifluoromethyl group.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation and trifluoromethylation reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the chlorine atom or other functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like hydroxide (OH-) and amines (NH3) are typically employed.
Major Products Formed:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Reduced forms of the compound, such as chloro-2-hydroxy-5-(trifluoromethyl)pyridine.
Substitution: Substituted pyridines with various functional groups.
作用機序
Mode of Action
It’s known that the compound can exist in a zwitterionic form, ie, 5-chloropyridinium-2-olate, in copper complexes . This suggests that it may interact with its targets through ionic interactions, but more research is needed to confirm this.
Biochemical Pathways
It’s known that pyridine derivatives can participate in various biochemical reactions, suggesting that this compound may also interact with multiple pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the biological activity of pyridine heterocyclic compounds after adding the fluoro is several times that of the original compounds, with less use rate and low residues in the soil, which meet the increasingly stringent environmental requirements .
科学的研究の応用
3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
類似化合物との比較
3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine: The compound .
2-Hydroxy-5-(trifluoromethyl)pyridine: Similar structure but lacks the chlorine atom.
3-Chloro-5-(trifluoromethyl)pyridine: Similar but without the hydroxyl group.
Uniqueness: this compound is unique due to the presence of both a hydroxyl and a trifluoromethyl group on the pyridine ring, which significantly influences its reactivity and applications compared to its analogs.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
特性
CAS番号 |
76041-71-9 |
|---|---|
分子式 |
C22H46 |
分子量 |
310.6 g/mol |
IUPAC名 |
2,4-dimethylicosane |
InChI |
InChI=1S/C22H46/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(4)20-21(2)3/h21-22H,5-20H2,1-4H3 |
InChIキー |
PPSYHXHRYMEFQY-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC=C1C(F)(F)F)Cl |
正規SMILES |
CCCCCCCCCCCCCCCCC(C)CC(C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















